molecular formula C17H16Cl2N2O3S B288123 2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole

2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole

Cat. No. B288123
M. Wt: 399.3 g/mol
InChI Key: WFLZSNZOEYZDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole, also known as BZIM, is a chemical compound with potential applications in scientific research. It is a sulfonamide-based compound that has been found to exhibit certain biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole involves the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and cell division. 2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in these processes.
Biochemical and Physiological Effects:
2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been found to exhibit certain biochemical and physiological effects, particularly in cancer cells. Studies have shown that 2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole can induce apoptosis in cancer cells by activating certain signaling pathways. 2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has certain advantages and limitations for lab experiments. One advantage is that it has been found to exhibit high selectivity for cancer cells, making it a promising candidate for further study. However, one limitation is that it may exhibit cytotoxicity at higher concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore its potential use in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of 2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole for maximum effect.

Synthesis Methods

2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole can be synthesized using a multistep process that involves the reaction of various chemicals. One such method involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with benzylamine, followed by the addition of imidazole and reduction with sodium borohydride. This method has been found to yield 2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole with high purity and yield.

Scientific Research Applications

2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been found to exhibit certain scientific research applications, particularly in the field of cancer research. Studies have shown that 2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.

properties

Product Name

2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole

Molecular Formula

C17H16Cl2N2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

2-benzyl-1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole

InChI

InChI=1S/C17H16Cl2N2O3S/c1-24-15-10-14(19)16(11-13(15)18)25(22,23)21-8-7-20-17(21)9-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3

InChI Key

WFLZSNZOEYZDJZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)Cl

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)Cl

Origin of Product

United States

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